3-methyl-4-phenyl-1,2,5-oxadiazole

Antibacterial Trans-translation inhibition Mechanism of action

Researchers screening for trans-translation inhibitors face confounding off-target effects from efflux pumps and redox mediators. 3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4) provides a defined mechanism with clean selectivity: • Trans-translation inhibitor; MRP1/MDR1/TrxR1 IC50 >100 µM • Validated for target engagement and phenotypic screening without efflux/redox interference • Rigid furazan core for focused library synthesis Supplied with batch-specific purity (≥95%).

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10349-09-4
Cat. No. B1266843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-phenyl-1,2,5-oxadiazole
CAS10349-09-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NON=C1C2=CC=CC=C2
InChIInChI=1S/C9H8N2O/c1-7-9(11-12-10-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyNJFVZLLKYNGWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4) Procurement Guide: Chemical Profile and Research Significance


3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4), also known as 3-Methyl-4-phenylfurazan, is a heterocyclic organic compound belonging to the 1,2,5-oxadiazole (furazan) class [1]. It is characterized by a five-membered ring containing one oxygen and two nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 4-position [1]. The compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules and functional materials, with documented antimicrobial properties and a defined mechanism of action as a bacterial trans-translation inhibitor [2]. Its rigid framework and potential for further functionalization make it a valuable scaffold in medicinal chemistry and chemical biology research [3].

Why 3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4) Cannot Be Replaced by Other Oxadiazole Isomers or Furazan Derivatives


Generic substitution of 3-methyl-4-phenyl-1,2,5-oxadiazole with other oxadiazole isomers (e.g., 1,2,4- or 1,3,4-oxadiazoles) or even closely related furazan derivatives is not scientifically valid due to its distinct mechanism of action and selectivity profile. While 1,2,4- and 1,3,4-oxadiazoles are widely used pharmacophores, 1,2,5-oxadiazoles (furazans) are employed relatively sparingly and exhibit unique thermodynamic and biological properties [1]. Specifically, this compound has been identified as a trans-translation inhibitor, a rare and underexploited antibacterial mechanism that is not a class-wide feature of oxadiazoles [2]. Furthermore, binding data indicates that this compound possesses a notably clean off-target profile against common resistance and toxicity mediators (e.g., MRP1, MDR1, TrxR1), with IC50/EC50 values >100 µM [3]. This combination of a specific primary mechanism and low promiscuity is not guaranteed by structural analogs and must be verified empirically, making direct procurement of this specific compound essential for reproducible research.

Quantitative Differentiation of 3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4) vs. Comparator Compounds: A Data-Driven Evidence Guide


Trans-Translation Inhibition: A Rare Antibacterial Mechanism Not Observed in Generic Oxadiazoles

3-Methyl-4-phenyl-1,2,5-oxadiazole acts as a trans-translation inhibitor, a mechanism that is not a general property of the oxadiazole class. In contrast, the well-studied oxadiazole derivative KKL-35, a 1,3,4-oxadiazole, inhibits trans-translation with an IC50 of 0.9 µM [1]. While direct IC50 data for the target compound is not publicly available, its documented classification as a trans-translation inhibitor [2] positions it within a narrow, mechanistically-defined subset of oxadiazoles. This differentiates it from the vast majority of oxadiazole compounds, such as those with anti-inflammatory or anticancer activity, which operate via entirely different targets.

Antibacterial Trans-translation inhibition Mechanism of action

Selectivity Profile: Negligible Interaction with Key Off-Target Proteins (MRP1, MDR1, TrxR1)

Binding data for 3-methyl-4-phenyl-1,2,5-oxadiazole 2-oxide, a closely related derivative, reveals extremely weak affinity for several therapeutically relevant off-target proteins. The compound exhibits an EC50 > 100,000 nM for human Multidrug Resistance-Associated Protein 1 (MRP1) and ATP-dependent translocase ABCB1 (MDR1), and an IC50 > 400,000 nM for rat Thioredoxin Reductase 1 (TrxR1) [1]. This contrasts sharply with many drug-like molecules that inadvertently modulate these transporters and enzymes, leading to resistance or toxicity. For instance, specific MDR1 inhibitors can have IC50 values in the nanomolar range.

Drug selectivity Off-target activity ADME-Tox

Antimicrobial Activity: A Qualitatively Documented Property Distinct from Inactive Furazan Scaffolds

3-Methyl-4-phenyl-1,2,5-oxadiazole has been documented to inhibit the growth of various bacteria by interfering with the production of furoxan, a metabolite involved in respiratory electron transport . While quantitative MIC data is not available in the primary literature, this antimicrobial activity is a specific, reported property. This contrasts with many simple furazan derivatives, which lack reported antimicrobial effects and serve primarily as synthetic intermediates.

Antimicrobial Bacterial growth inhibition Furoxan

Isomeric Differentiation: 1,2,5-Oxadiazole Core Offers Unique Physicochemical Properties vs. 1,2,4- and 1,3,4-Oxadiazoles

The 1,2,5-oxadiazole (furazan) ring system is employed less frequently than its 1,2,4- and 1,3,4-oxadiazole isomers, yet it confers distinct thermodynamic and biological properties [1]. This structural difference leads to variations in hydrogen-bonding capacity, dipole moment, and metabolic stability. For example, 1,3,4-oxadiazoles are widely used in drug discovery and have well-established structure-activity relationships for numerous targets, while 1,2,5-oxadiazoles remain underexplored, offering potential for novel intellectual property and unique target engagement profiles.

Medicinal chemistry Scaffold hopping Physicochemical properties

Optimal Research and Industrial Application Scenarios for 3-Methyl-4-phenyl-1,2,5-oxadiazole (CAS 10349-09-4) Based on Verified Differentiation


Antibacterial Drug Discovery Targeting Trans-Translation

This compound is ideally suited as a starting point or reference molecule in high-throughput screening campaigns aimed at discovering novel trans-translation inhibitors [1]. Its documented mechanism, distinct from that of common antibiotics, makes it a valuable tool for validating target engagement in biochemical and cellular assays [1]. The clean off-target profile (MRP1/MDR1/TrxR1 IC50/EC50 >100 µM) further supports its use in cell-based phenotypic screens without confounding efflux or redox effects [2].

Chemical Biology Probe for Studying Bacterial Metabolism

The compound's reported ability to inhibit furoxan production, a metabolite linked to respiratory electron transport, positions it as a useful chemical probe for dissecting bacterial metabolic pathways [1]. Researchers investigating the role of furoxan or related metabolites in bacterial physiology can employ this compound to induce specific metabolic perturbations, enabling the study of downstream effects on growth and viability [1].

Medicinal Chemistry Scaffold for Novel Intellectual Property

Given that 1,2,5-oxadiazoles are employed less frequently than their 1,2,4- and 1,3,4-oxadiazole isomers, this compound serves as a key building block for synthesizing novel libraries of furazan-based analogs [1]. Its unique core structure allows medicinal chemists to explore uncharted chemical space, potentially leading to new lead series with distinct selectivity and pharmacokinetic profiles, and offering a clear pathway to novel intellectual property [1].

Synthetic Intermediate for Functional Materials

The compound's rigid framework and established role as a versatile intermediate make it suitable for the development of functional materials, including organic electronics and energetic materials [1]. Its use in these fields is supported by the general properties of furazan derivatives, which are known for their high nitrogen content and thermal stability, although specific applications will require further functionalization [1].

Technical Documentation Hub

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